2-Acetamido-3,3-dimethylbutanoic acid

Metabolic Disease Enzyme Inhibition Cancer Metabolism

This compound is the definitive chiral building block for introducing sterically hindered tert-butyl groups into peptide backbones. Unlike N-acetyl-L-leucine (CAS 1188-21-2), its unique tert-butyl side chain creates pronounced steric hindrance critical for selective ACC1 inhibition (IC50=27 nM) and lipase inhibition (IC50=2.5 nM). The (S)-enantiomer is essential for HIV protease inhibitor synthesis (e.g., Atazanavir). With favorable LogP (0.5-0.9) and aqueous solubility (LogD at pH 7.4 = -2.53), it is an ideal reference standard for formulation studies. Substitution with simpler analogs fails to recapitulate target-specific binding energy.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 22146-58-3
Cat. No. B112319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-3,3-dimethylbutanoic acid
CAS22146-58-3
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(=O)O)C(C)(C)C
InChIInChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12)
InChIKeyWPPXAQGLXQAVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-3,3-dimethylbutanoic Acid (CAS 22146-58-3): A Specialized Chiral Building Block and Dual-Action Enzyme Inhibitor for Targeted Research


2-Acetamido-3,3-dimethylbutanoic acid, commonly known as N-acetyl-tert-leucine or 2ADMBA, is a non-proteinogenic amino acid derivative characterized by the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound features a distinctive tert-butyl side chain that confers significant steric bulk and unique conformational constraints, alongside a chiral center at the C2 position that is critical for stereospecific biological interactions . It is widely recognized in medicinal chemistry and chemical biology for its dual role: as a versatile chiral building block in asymmetric synthesis and as a potent, competitive inhibitor of specific metabolic enzymes [1]. These properties underpin its utility in the development of novel pharmaceuticals and advanced biochemical probes.

Why Generic N-Acetyl Amino Acids Cannot Substitute for 2-Acetamido-3,3-dimethylbutanoic Acid in Critical Applications


The unique tert-butyl group of 2-acetamido-3,3-dimethylbutanoic acid creates pronounced steric hindrance that is absent in structurally similar compounds like N-acetyl-leucine or N-acetyl-valine, which possess simpler isopropyl side chains . This steric bulk directly influences the compound's binding kinetics and conformational preferences within enzyme active sites, a critical parameter for achieving selective inhibition. Consequently, substituting this compound with a less sterically demanding analog (e.g., N-acetyl-L-leucine, CAS 1188-21-2) will fail to recapitulate the target-specific binding energy and spatial orientation required for the potent enzyme inhibition observed in validated assays [1]. This physicochemical and structural differentiation mandates the use of the specific CAS 22146-58-3 compound for experimental consistency and target engagement in studies of Acetyl-CoA Carboxylase 1 (ACC1) or lipase enzymes.

Quantitative Differentiation of 2-Acetamido-3,3-dimethylbutanoic Acid (CAS 22146-58-3) from Structural Analogs


High-Potency Inhibition of Human ACC1 Validated by Radiometric and Transcreener Assays

2-Acetamido-3,3-dimethylbutanoic acid exhibits sub-100 nM inhibitory activity against human Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis and a validated target for metabolic disorders and oncology [1]. In a radiometric assay assessing the incorporation of [14C]bicarbonate into [14C]malonyl-CoA, this compound demonstrated an IC50 of 27 nM [1]. In a separate orthogonal assay (Transcreener format), its IC50 was measured at 98 nM [1]. This potency profile is comparable to that of the established ACC inhibitor PF-05175157, which was reported with an IC50 of 27.0±2.7 nM against human ACC1 in similar assays .

Metabolic Disease Enzyme Inhibition Cancer Metabolism

Comparative Chiral Resolution Efficiency: S-Enantiomer as a Superior Scaffold in Peptide Synthesis

The stereospecific (S)-enantiomer (CAS 22146-59-4) of this compound is a preferred chiral building block in peptide synthesis compared to the racemic mixture (CAS 22146-58-3) or alternative enantiomers . Its defined (S)-configuration allows for precise control over the three-dimensional orientation of the tert-butyl group within peptide backbones, a property not possible with racemic mixtures that yield a 50/50 distribution of diastereomers [1]. This stereochemical purity is critical for achieving target selectivity and metabolic stability in peptide-based therapeutics. In contrast, the (R)-enantiomer or racemic mixture would produce a different spatial profile, likely resulting in altered binding and reduced efficacy . The (S)-enantiomer is specifically employed in the synthesis of HIV protease inhibitors like Atazanavir, where the tert-butyl group is a key pharmacophore [1].

Peptide Synthesis Chiral Building Block Medicinal Chemistry

Moderate Lipophilicity Profile (LogP 0.5-0.9) Distinguishes it from Highly Hydrophobic Analogs

The octanol-water partition coefficient (LogP) for 2-acetamido-3,3-dimethylbutanoic acid has been computationally and experimentally determined to fall within a range of 0.505 to 0.949 . Specifically, the (S)-enantiomer (CAS 22146-59-4) is reported with a XLogP3 of 0.9 . This moderate lipophilicity distinguishes it from more hydrophobic, unbranched N-acetyl amino acids like N-acetyl-L-leucine (LogP ≈ 0.8-1.2) or N-acetyl-L-isoleucine (LogP ≈ 1.0-1.5), as the tert-butyl group offers a unique balance of steric bulk and polarity [1]. A LogP in this range is favorable for both aqueous solubility (LogD at pH 7.4 is -2.53, indicating high water solubility) and passive membrane permeability, a critical parameter for in vitro and in vivo studies .

Physicochemical Property Drug Design Solubility

Demonstrated Competitive Lipase Inhibition in Both Laboratory and Industrial Settings

2-Acetamido-3,3-dimethylbutanoic acid (2ADMBA) functions as a competitive inhibitor of lipase enzymes, which catalyze the hydrolysis of triglycerides . This mechanism of action has been validated through in vitro enzyme assays and industrial testing, where it has been shown to effectively inhibit lipase activity . In comparative enzyme kinetics, the compound's IC50 value indicates potent inhibition at relatively low concentrations, with reports of IC50 values in the nanomolar range (e.g., 2.5 nM in certain lipase assays) [1]. This is in contrast to the clinically used lipase inhibitor Orlistat, which has a reported IC50 of approximately 122 ng/mL (≈ 0.25 µM) against pancreatic lipase . The specific structural features of 2ADMBA, including its acetamido group and steric bulk, are thought to confer high selectivity for certain lipase isoforms .

Lipase Inhibition Lipid Metabolism Enzyme Mechanism

Optimal Application Scenarios for 2-Acetamido-3,3-dimethylbutanoic Acid (CAS 22146-58-3) Based on Quantified Evidence


Investigating ACC1-Dependent Fatty Acid Synthesis in Metabolic Disorders and Oncology

Given its sub-100 nM inhibitory activity against human ACC1 (IC50 = 27 nM), as demonstrated in radiometric assays [1], this compound is an ideal tool for researchers studying the role of de novo lipogenesis in diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and certain cancers. It can be used as a selective probe to validate target engagement and downstream metabolic effects in cell-based assays (e.g., HepG2 cells) and in vivo models. Its efficacy is comparable to known ACC1 inhibitors, providing a cost-effective and accessible option for pathway interrogation.

Synthesis of Stereochemically Pure Peptide Therapeutics and Chiral Intermediates

The (S)-enantiomer (CAS 22146-59-4) is the preferred building block for introducing a sterically hindered tert-butyl group into peptide backbones with defined (S)-stereochemistry [2]. This is critical for the synthesis of HIV protease inhibitors (e.g., Atazanavir) and other peptide-based drugs where spatial orientation of the tert-butyl group is a key determinant of target binding and metabolic stability. Its use over the racemic mixture avoids the formation of diastereomers, simplifying purification and increasing yield of the desired active pharmaceutical ingredient [2].

Developing Potent and Selective Lipase Inhibitors for Obesity and Metabolic Research

As a competitive lipase inhibitor with reported IC50 values in the low nanomolar range (e.g., 2.5 nM) [3], this compound serves as a valuable starting point for medicinal chemistry campaigns aimed at developing new anti-obesity therapeutics. It can be used in enzyme kinetics studies to elucidate the mechanism of lipase inhibition and to screen for novel inhibitors with improved pharmacokinetic properties. Its distinct inhibitory profile compared to Orlistat makes it a useful tool for comparative pharmacology studies .

Physicochemical Profiling and Formulation Studies for New Chemical Entities

The well-characterized physicochemical properties of this compound, including its moderate LogP (0.5-0.9) and favorable aqueous solubility (LogD at pH 7.4 = -2.53) , make it an excellent reference standard for formulation and solubility studies. Researchers can use it to calibrate high-throughput solubility assays or to benchmark the behavior of new chemical entities (NCEs) that contain a similar sterically hindered amino acid motif. Its properties provide a reliable baseline for understanding the impact of tert-butyl groups on drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Acetamido-3,3-dimethylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.